
N-(3-chloro-4-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as CP-122,288, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been used in various studies due to its unique properties.
作用機序
CP-122,288 is a selective agonist of the serotonin 5-HT1B receptor. It binds to this receptor and activates it, leading to a decrease in the release of dopamine in the brain. This mechanism of action has been implicated in the regulation of mood, anxiety, and drug addiction.
Biochemical and Physiological Effects
CP-122,288 has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward-related behavior. It has been shown to decrease the release of dopamine in this system, leading to a reduction in drug-seeking behavior. CP-122,288 has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the serotonergic system.
実験室実験の利点と制限
CP-122,288 is a useful tool for investigating the role of serotonin 5-HT1B receptors in various physiological and behavioral processes. Its selectivity for this receptor makes it a valuable pharmacological tool. However, its limited solubility in water can make it difficult to work with in some experiments. Additionally, its potency can make it challenging to determine the optimal dose for a particular study.
将来の方向性
There are several potential future directions for research involving CP-122,288. One area of interest is the investigation of its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand its effects on mood and anxiety. Finally, there is potential for the development of more selective and potent agonists of the serotonin 5-HT1B receptor, which could lead to new treatments for various psychiatric disorders.
Conclusion
CP-122,288 is a unique chemical compound that has been extensively studied in scientific research. Its selective agonism of the serotonin 5-HT1B receptor has made it a valuable tool for investigating the role of this receptor in various physiological and behavioral processes. Its modulation of the mesolimbic dopamine system has implications for drug addiction, while its anxiolytic and antidepressant effects make it a potential treatment for various psychiatric disorders. Further research is needed to fully understand the potential of CP-122,288 and similar compounds in these areas.
合成法
The synthesis of CP-122,288 involves the reaction of 3-chloro-4-methylphenylhydrazine with 2-pyridinecarboxylic acid, followed by the addition of piperazine and acetic anhydride. The resulting product is then purified using column chromatography. The yield of this reaction is typically around 50%.
科学的研究の応用
CP-122,288 has been extensively studied in various scientific research fields. It has been used as a tool to investigate the effects of serotonin 5-HT1B receptors on behavior, cognition, and mood. It has also been used in studies related to drug addiction, anxiety, and depression. Additionally, CP-122,288 has been used as a pharmacological tool to explore the role of 5-HT1B receptors in the regulation of dopamine release in the brain.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-13-5-6-14(12-15(13)18)20-17(23)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXNQYBNZOCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)
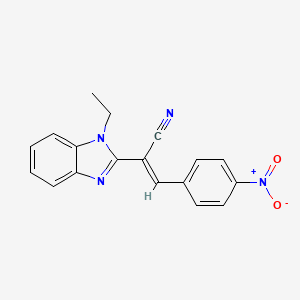
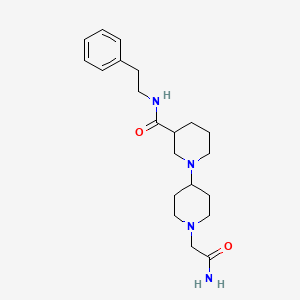

![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5320707.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)
![5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)
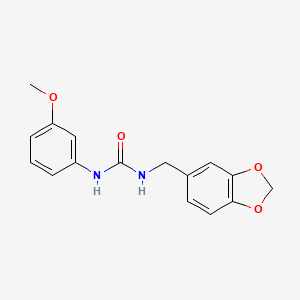

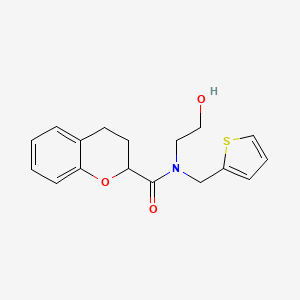
![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)
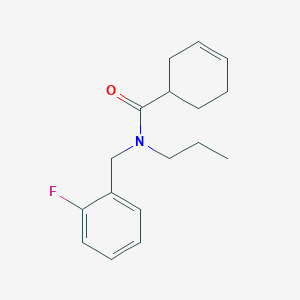
![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B5320754.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320755.png)